![molecular formula C35H49F2N7O4 B609186 HMTase Inhibitor IX CAS No. 1417329-24-8](/img/structure/B609186.png)
HMTase Inhibitor IX
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
HMTase Inhibitor IX, also known as MM-102, is a potent WDR5/MLL interaction inhibitor . It has been shown to block MLL1 methyltransferase activity, reducing the expression of HoxA9 and Meis-1 genes, which are both critical MLL1 target genes in MLL1 fusion protein-mediated leukemogenesis .
Molecular Structure Analysis
The molecular formula of HMTase Inhibitor IX is C35H49F2N7O4 . It’s a complex organic compound with multiple functional groups, including amide and fluorobenzene groups .Physical And Chemical Properties Analysis
HMTase Inhibitor IX is a solid compound with a molecular weight of 669.8 g/mol . It’s soluble in DMSO to concentrations greater than 25 mM .Wissenschaftliche Forschungsanwendungen
Epigenetic Cancer Therapy : Histone methyltransferases (HMTases), including the nuclear receptor binding SET domain (NSD) proteins (NSD1, NSD2/MMSET/WHSC1, NSD3/WHSC1L1), are critical in maintaining chromatin integrity. Alterations or amplifications of these proteins are involved in carcinogenic events. The inhibition of NSDs through specific lysine-HMTase inhibitors, such as HMTase Inhibitor IX, shows promise in suppressing cancer growth (Morishita & di Luccio, 2011).
Targeting Multiple Myeloma : Inhibition of MMSET/NSD2, a lysine HMTase and oncoprotein, is emerging as a therapeutic strategy against multiple myeloma, a significant hematological malignancy. The scarcity of HMTases inhibitors underscores the need for developing drugs like HMTase Inhibitor IX (Luccio, 2015).
Reversal of Histone Marks : Small-molecule inhibitors targeting HMTases, like BIX-01294, demonstrate the potential to modulate histone marks, such as H3K9me2, in mammalian chromatin. This highlights the role of HMTase inhibitors in regulating gene expression and potential therapeutic applications (Kubicek et al., 2007).
Drug Design and NSD Inhibitors : Focused studies on the structure-function relationship and drug design of HMTase inhibitors, including those targeting the NSD family (NSD1, NSD2, NSD3), are crucial for developing novel cancer therapies. Understanding these relationships facilitates the creation of specific and selective inhibitors like HMTase Inhibitor IX (Luccio et al., 2017).
EZH2-MMSET HMTase Axis in Cancer : The interaction between different HMTases, such as EZH2 and MMSET, and their role in regulating gene expression in cancer is significant. The coordinated function of these HMTases suggests that targeting this axis with inhibitors can be an effective therapeutic approach in oncology (Asangani et al., 2013).
Discovery of Epigenetic Inhibitors : Screening for potential epigenetic inhibitors against HMTases, including the identification of compounds like echinomycin, emetine, and streptonigrin, provides insights into the binding affinities and regulatory roles of these inhibitors in cellular activities (Babu et al., 2020).
Safety And Hazards
Eigenschaften
IUPAC Name |
N-[bis(4-fluorophenyl)methyl]-1-[[(2S)-5-(diaminomethylideneamino)-2-[[2-ethyl-2-(2-methylpropanoylamino)butanoyl]amino]pentanoyl]amino]cyclopentane-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H49F2N7O4/c1-5-34(6-2,43-29(45)22(3)4)31(47)41-27(10-9-21-40-33(38)39)30(46)44-35(19-7-8-20-35)32(48)42-28(23-11-15-25(36)16-12-23)24-13-17-26(37)18-14-24/h11-18,22,27-28H,5-10,19-21H2,1-4H3,(H,41,47)(H,42,48)(H,43,45)(H,44,46)(H4,38,39,40)/t27-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZKSQRIPRKWVBU-MHZLTWQESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C(=O)NC(CCCN=C(N)N)C(=O)NC1(CCCC1)C(=O)NC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)NC(=O)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)(C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1(CCCC1)C(=O)NC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)NC(=O)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H49F2N7O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
669.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
HMTase Inhibitor IX |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.